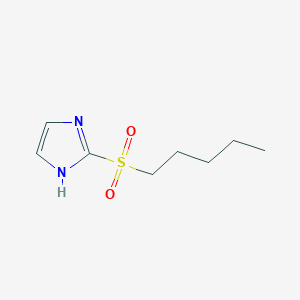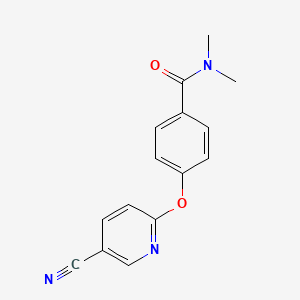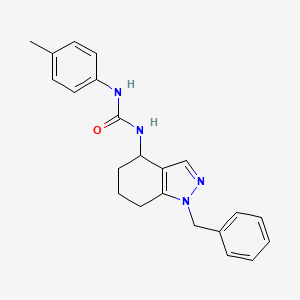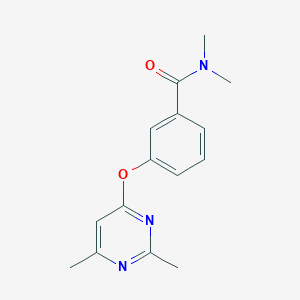![molecular formula C18H18N4O B7558705 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, also known as JNJ-42756493, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mecanismo De Acción
The Wnt signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates transcription of Wnt target genes. The β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α, regulates the levels of β-catenin by phosphorylating it and targeting it for proteasomal degradation. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the β-catenin destruction complex by binding to Axin and preventing the phosphorylation and degradation of β-catenin.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of colon and breast cancer. This compound has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which suggests a potential therapeutic application for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its specificity for the Wnt signaling pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications for other diseases, such as Alzheimer's disease and liver fibrosis, which are also associated with dysregulation of the Wnt signaling pathway. Another direction is to develop more potent and soluble analogs of this compound for improved efficacy and ease of use in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been described in a patent application by Johnson & Johnson. The synthesis involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-(2-bromoethoxy)aniline to form 2,6-dimethyl-N-(3-((2-bromoethoxy)phenyl))pyrimidin-4-amine. This compound is then reacted with 2-(pyridin-2-ylmethoxy)benzaldehyde to produce the final product, this compound.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the Wnt signaling pathway by targeting the β-catenin destruction complex. This leads to decreased levels of β-catenin and downstream transcriptional targets, which are involved in cell proliferation, survival, and differentiation.
Propiedades
IUPAC Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-10-18(21-14(2)20-13)22-15-7-5-8-17(11-15)23-12-16-6-3-4-9-19-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOAVBHGXZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)

![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)


![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
